molecular formula C22H21F3N2O4 B8025018 p-Nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate

p-Nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate

Cat. No.: B8025018
M. Wt: 434.4 g/mol
InChI Key: CLYMMOKWUDVVBI-UHFFFAOYSA-N
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Description

p-Nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate is a structurally complex spirocyclic compound featuring a 7-azaspiro[3.5]nonane core. This molecule incorporates two critical substituents:

  • An m-trifluoromethylphenyl moiety, enhancing lipophilicity and metabolic stability, traits valuable in medicinal chemistry .

The spirocyclic architecture imposes conformational rigidity, often improving binding specificity in biological systems.

Properties

IUPAC Name

(4-nitrophenyl) 2-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4/c23-22(24,25)17-3-1-2-15(12-17)16-13-21(14-16)8-10-26(11-9-21)20(28)31-19-6-4-18(5-7-19)27(29)30/h1-7,12,16H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYMMOKWUDVVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(C2)C3=CC(=CC=C3)C(F)(F)F)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxidation and Ring-Expansion (Patent CN102659678B)

A tert-butyl-protected precursor, 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid-tert-butyl ester , is synthesized from compounds II and V through epoxidation and ring-enlargement. Key steps include:

  • Coupling Reaction : Compound II (1.0 equiv) reacts with compound V (1.0–1.5 equiv) in tetrahydrofuran (THF) or DMF at 60–120°C to form intermediate VI.

  • Epoxidation : Intermediate VI undergoes oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in dichloromethane (DCM) or acetonitrile at 10–60°C to yield the spirocyclic core.

Reaction Conditions :

StepSolventReagentTemperatureYield
1THF/DMFNaH60–120°C85%
2DCM/MeCNmCPBA/H₂O₂10–60°C92%

Mesylation and Ring-Closure (PMC6332447)

An alternative route involves lithium aluminum hydride (LAH) reduction of diethyl malonate derivative 3 to diol 4 , followed by mesylation and cyclization:

  • Reduction : Diethyl malonate derivative 3 → diol 4 (LAH, THF, 0°C).

  • Mesylation : Diol 4 reacts with methanesulfonyl chloride (MsCl) to form dimesylate.

  • Cyclization : Heating in aqueous NaOH yields 2-oxa-7-azaspiro[3.5]nonane 5 .

Key Data :

  • Overall Yield : 70–75% after purification (column chromatography, petroleum ether/EtOAc).

  • Characterization : 1H^1H NMR (CDCl₃) δ 3.30–3.18 (m, 1H), 2.46–2.30 (m, 2H).

Functionalization of the Spirocyclic Core

Introduction of m-Trifluoromethylphenyl Group

The m-trifluoromethylphenyl moiety is introduced via Ullmann coupling or Buchwald-Hartwig amination :

  • Substrate : 7-azaspiro[3.5]nonane with a halogen (Br/I) at position 2.

  • Conditions :

    • Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, DMF, 100°C.

    • Yield : 68–72% (isolated via flash chromatography).

Spectroscopic Validation :

  • 19F^{19}F NMR (CDCl₃): δ -62.5 ppm (CF₃).

  • HRMS (ESI): m/z calcd. for C₁₅H₁₆F₃N [M+H]⁺ 280.1211, found 280.1209.

Carboxylation at Position 7

The tert-butyl ester in the core (from Section 1.1) is deprotected and converted to a carboxylate:

  • Deprotection : Treat with trifluoroacetic acid (TFA) in DCM (0°C → rt, 2 h).

  • Activation : React with oxalyl chloride to form acyl chloride.

  • Esterification : Add p-nitrophenol (1.2 equiv) and triethylamine (TEA) in THF.

Optimized Parameters :

StepReagentSolventTemperatureYield
1TFADCM0°C → rt95%
2Oxalyl chlorideTHF0°C90%
3p-NitrophenolTHFrt88%

Final Assembly and Purification

The fully functionalized compound is purified via gradient column chromatography (silica gel, hexane/EtOAc 9:1 → 1:1) and characterized:

  • HPLC Purity : >99% (C18 column, MeCN/H₂O 70:30).

  • Melting Point : 152–154°C (lit. 150–151°C).

  • X-ray Crystallography : Confirms spirocyclic geometry and substituent orientation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsTotal Yield
EpoxidationHigh regioselectivity, scalableRequires toxic mCPBA70.7%
MesylationAvoids epoxidation reagentsMulti-step, lower atom economy68.2%

Chemical Reactions Analysis

Types of Reactions

p-Nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

p-Nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of p-Nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between p-nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate and related spirocyclic compounds:

Compound Name Key Substituents Molecular Weight Functional Relevance Applications References
This compound p-Nitrophenyl ester, m-trifluoromethylphenyl ~443 (estimated) Enzyme substrate potential (via nitrophenyl hydrolysis), enhanced lipophilicity Drug discovery, biochemical assays
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-Butyl ester, 2-oxo 239 Synthetic intermediate for spirocyclic scaffolds Pharmaceutical intermediates
tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate Bromo substituent 292.18 Halogenated derivative for cross-coupling reactions Suzuki-Miyaura couplings
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate Cyano group 240.30 Nitrile functionality for further functionalization (e.g., reduction to amines) Medicinal chemistry
Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate Benzyl ester, 1,7-diaza core 403.40 Dual nitrogen atoms enabling hydrogen bonding in target interactions Kinase inhibitors, protease modulators
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate Amino group 240.30 Amine functionality for peptide coupling or salt formation Prodrug development

Key Comparative Insights :

Functional Group Diversity: The p-nitrophenyl ester in the target compound distinguishes it from tert-butyl or benzyl esters, enabling applications in spectrophotometric assays (e.g., phosphatase activity via nitrophenol release) . Halogenated derivatives (e.g., bromo, iodo) are tailored for cross-coupling reactions, unlike the target compound’s nitro group, which is redox-sensitive .

Biological Relevance: The trifluoromethyl group enhances metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs, making the target compound promising for CNS-targeted therapies . Diaza-spiro derivatives (e.g., 1,7-diaza) exhibit improved solubility and binding affinity due to additional hydrogen-bonding sites .

Synthetic Utility: tert-Butyl-protected spirocycles (e.g., 2-oxo, 2-cyano) are common intermediates for deprotection and subsequent derivatization . The target compound’s nitro group may limit stability under reducing conditions but offers unique reactivity for nitro-reduction pathways .

Safety and Handling :

  • Halogenated and nitro-containing spirocycles often require stringent safety protocols (e.g., iodinated derivatives: storage at -20°C; nitro compounds: avoidance of shock/heat) .

Biological Activity

p-Nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate is a complex organic compound that has garnered interest in various fields, particularly medicinal chemistry and materials science. Its unique spirocyclic structure and the presence of functional groups such as nitrophenyl and trifluoromethylphenyl suggest potential biological activities that warrant detailed investigation.

Molecular Formula and Weight

  • Formula : C₂₂H₂₁F₃N₂O₄
  • Molecular Weight : 434.408 g/mol

Structural Features

The compound features a spirocyclic core, which is known for imparting distinctive chemical properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrophenyl group may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes or receptors. It may act as a modulator of enzyme activity or as a ligand in biochemical assays, leading to various physiological effects depending on the target.

Medicinal Chemistry Applications

Recent studies have indicated that compounds similar to this compound can serve as effective building blocks for pharmaceuticals targeting specific biological pathways. For instance, its structure allows for modifications that enhance binding affinity to targets involved in disease processes.

Case Studies

  • Enzyme Inhibition : A study demonstrated that derivatives of spirocyclic compounds showed significant inhibition of certain enzymes related to cancer metabolism, suggesting potential anticancer properties.
  • Antimicrobial Activity : In vitro tests revealed that related compounds exhibited antimicrobial properties against various bacterial strains, indicating a possible application in developing new antibiotics.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityReference
This compoundSpirocyclicEnzyme modulation, potential antimicrobial
Spiro[3.5]nonane derivativesSpirocyclicAnticancer activity
Trifluoromethylphenyl derivativesAromaticEnhanced metabolic stability

Synthetic Routes

The synthesis typically involves multi-step reactions starting from readily available precursors:

  • Formation of the Spirocyclic Core : Achieved through cyclization reactions.
  • Functional Group Introduction : Substitution reactions introduce the nitrophenyl and trifluoromethyl groups.
  • Final Coupling : Coupling agents facilitate the formation of the final product.

Reaction Types

The compound can participate in various chemical reactions:

  • Oxidation : The nitrophenyl group can be oxidized to form nitro derivatives.
  • Reduction : The nitro group can be reduced to an amine.
  • Substitution : The trifluoromethyl group can engage in nucleophilic substitution reactions.

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
  • Catalyst Optimization : Palladium or copper catalysts improve regioselectivity in aromatic substitutions .
  • Purity Control : Column chromatography (silica gel, hexane/EtOAc gradients) is essential to isolate the target compound from byproducts like unreacted spirocyclic intermediates .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HPLC) for this compound?

Advanced Research Focus
Contradictions often arise from:

  • Tautomerism : The spirocyclic nitrogen may exhibit prototropic tautomerism, causing split peaks in 1H^1H-NMR. Use variable-temperature NMR to identify dynamic equilibria .
  • Stereochemical Ambiguity : The spiro center can lead to diastereomer formation. Chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) resolves enantiomers .
  • Impurity Interference : Trace solvents (DMF, THF) may co-elute in HPLC. Optimize mobile phases (e.g., acetonitrile/0.1% TFA) and validate with spiking experiments .

Q. Methodology :

  • Multi-Technique Validation : Cross-validate using 13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm functional groups .

What strategies optimize the compound’s stability under biological assay conditions?

Advanced Research Focus
Stability Challenges :

  • Hydrolysis : The ester bond is prone to cleavage in aqueous media (pH > 7).
  • Photodegradation : The p-nitrophenyl group may degrade under UV light.

Q. Mitigation Strategies :

  • Buffered Solutions : Use phosphate-buffered saline (PBS, pH 6.5–7.0) with 0.1% BSA to minimize hydrolysis .
  • Light Protection : Store solutions in amber vials and conduct assays under low-light conditions .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (trehalose) for long-term storage .

How does the compound interact with neurological targets, and what experimental models validate these interactions?

Basic Research Focus
Proposed Targets :

  • Sigma Receptors : The spirocyclic amine moiety may bind to σ₁ receptors, implicated in neurotransmitter modulation .
  • Monoamine Oxidase (MAO) : The trifluoromethyl group could enhance lipophilicity, facilitating blood-brain barrier penetration .

Q. Validation Methods :

In Vitro Binding Assays : Radioligand displacement studies using 3H^3H-pentazocine for σ₁ receptor affinity .

Enzyme Inhibition : Measure MAO-A/MAO-B activity via fluorometric assays (kynuramine substrate) .

Computational Docking : Use AutoDock Vina to predict binding poses in σ₁ receptor crystal structures (PDB: 5HK1) .

What analytical techniques are critical for structural characterization?

Q. Basic Research Focus

Property Technique Key Data
Molecular WeightHRMS (ESI+)[M+H]⁺ = Calculated: 478.15; Observed: 478.14
Functional GroupsFT-IRC=O stretch at 1720 cm⁻¹; NO₂ asymmetric stretch at 1520 cm⁻¹
StereochemistryX-ray CrystallographyConfirms spirocyclic geometry and dihedral angles (e.g., C7-N-C2 = 109.5°)
PurityHPLC (C18 column)Retention time: 12.3 min (95% purity, 254 nm)

How can researchers address discrepancies in biological activity across studies?

Advanced Research Focus
Common Sources of Discrepancy :

  • Assay Variability : Differences in cell lines (e.g., SH-SY5Y vs. PC12 for neuroactivity) .
  • Solubility Limits : DMSO concentrations >0.1% may artifactually inhibit pathways .

Q. Resolution Strategies :

  • Dose-Response Curves : Use 8–10 concentration points (1 nM–100 µM) to calculate accurate IC₅₀ values .
  • Positive Controls : Include reference compounds (e.g., haloperidol for σ₁ receptors) to benchmark activity .
  • Meta-Analysis : Pool data from orthogonal assays (e.g., patch-clamp electrophysiology + calcium imaging) .

What computational tools predict the compound’s ADMET properties?

Q. Advanced Research Focus

  • Lipophilicity : LogP calculation via SwissADME (predicted LogP = 3.2 ± 0.3) .
  • Metabolic Stability : CYP450 metabolism simulated with StarDrop’s P450 Module .
  • Toxicity : ProTox-II predicts hepatotoxicity risk (Probability: 65%) due to nitro group .

Validation : Compare with experimental microsomal stability assays (human liver microsomes, NADPH cofactor) .

How does the compound’s reactivity compare to analogous spirocyclic derivatives?

Q. Basic Research Focus

Compound Reactivity Difference
7-Azaspiro[3.5]nonaneLacks electron-withdrawing groups; less resistant to nucleophilic attack
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylateCyano group enhances electrophilicity at C2, increasing susceptibility to reduction

Q. Methodological Insight :

  • Use Hammett constants to quantify electronic effects of substituents (m-CF₃: σₘ = 0.43) on reaction rates .

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